molecular formula C5H6F2O B021041 3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI) CAS No. 108642-84-8

3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI)

Cat. No.: B021041
CAS No.: 108642-84-8
M. Wt: 120.1 g/mol
InChI Key: HSVZGXGFJZETGV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,4-Difluoro-3-pentene-2-one is an organic compound characterized by the presence of two fluorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Difluoro-3-pentene-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-pentene-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of (E)-3,4-Difluoro-3-pentene-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (E)-3,4-Difluoro-3-pentene-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.

Scientific Research Applications

(E)-3,4-Difluoro-3-pentene-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making (E)-3,4-Difluoro-3-pentene-2-one a potential candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.

Comparison with Similar Compounds

    3,4-Difluoro-3-pentene-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3,4-Difluoro-3-pentene-2-amine: Contains an amine group, offering different reactivity and applications.

    3,4-Difluoro-3-pentene-2-thiol: Features a thiol group, which can participate in unique chemical reactions.

Uniqueness: (E)-3,4-Difluoro-3-pentene-2-one stands out due to its ketone functionality, which provides distinct reactivity compared to its analogs

Properties

CAS No.

108642-84-8

Molecular Formula

C5H6F2O

Molecular Weight

120.1 g/mol

IUPAC Name

(E)-3,4-difluoropent-3-en-2-one

InChI

InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+

InChI Key

HSVZGXGFJZETGV-HWKANZROSA-N

SMILES

CC(=C(C(=O)C)F)F

Isomeric SMILES

C/C(=C(/C(=O)C)\F)/F

Canonical SMILES

CC(=C(C(=O)C)F)F

Synonyms

3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI)

Origin of Product

United States

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